3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide
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Overview
Description
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide is a complex organic compound that features a thiolane ring, a piperidine ring, and a naphthyridine moiety.
Mechanism of Action
Target of Action
Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
1,8-naphthyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities, including anti-cancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide typically involves multicomponent reactions. One common approach is the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the thiolane ring via cyclization reactions .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthyridine moiety can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Thiolane derivatives:
Uniqueness
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide is unique due to the combination of its three distinct moieties, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23)11-7-14(13-24)12-21-9-5-15(6-10-21)17-4-3-16-2-1-8-19-18(16)20-17/h1-4,8,14-15H,5-7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHERDVMHZGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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